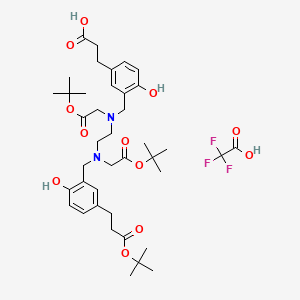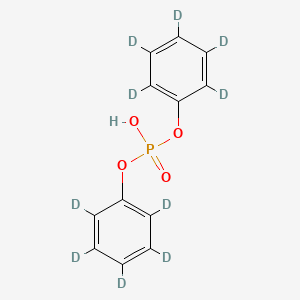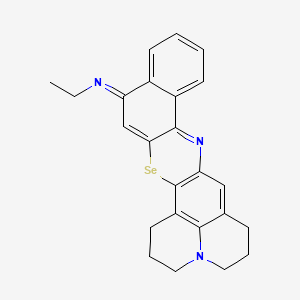
25-deacetylcucurbitacin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-Deacetylcucurbitacin A is a cucurbitane-type triterpenoid compoundThis compound has garnered significant interest due to its potential as an anti-cancer agent and its ability to inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-deacetylcucurbitacin A typically involves the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase. This is followed by subsequent hydroxylation, acetylation, and glucosylation steps . The detailed reaction conditions for each step are as follows:
Cyclization: 2,3-oxidosqualene is cyclized to cucurbitadienol using oxidosqualene cyclase.
Hydroxylation: The cucurbitadienol undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Acetylation: The hydroxylated intermediate is acetylated to form the acetylated product.
Glucosylation: The acetylated product is glucosylated to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the stems of Cucumis melo. The extraction process includes:
Harvesting: The stems of Cucumis melo are harvested.
Extraction: The harvested stems are subjected to solvent extraction using solvents such as ethanol or methanol.
化学反应分析
Types of Reactions
25-Deacetylcucurbitacin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
科学研究应用
25-Deacetylcucurbitacin A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cucurbitane-type triterpenoids.
Biology: The compound is studied for its effects on cell signaling pathways, particularly the JAK/STAT3 pathway.
Medicine: It has potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
作用机制
The mechanism of action of 25-deacetylcucurbitacin A involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular components of the pathway, such as Janus kinases and STAT3 proteins, leading to the suppression of downstream signaling events .
相似化合物的比较
Similar Compounds
Cucurbitacin B: Another cucurbitane-type triterpenoid with potent anti-cancer properties.
Cucurbitacin E: Known for its anti-inflammatory and anti-cancer activities.
Cucurbitacin D: Exhibits similar pharmacological effects, including anti-cancer and anti-inflammatory properties.
Uniqueness
25-Deacetylcucurbitacin A is unique due to its specific inhibition of the JAK/STAT3 signaling pathway, which is not as prominently targeted by other cucurbitacins. This specificity makes it a valuable compound for targeted cancer therapy research .
属性
分子式 |
C30H44O8 |
|---|---|
分子量 |
532.7 g/mol |
IUPAC 名称 |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H44O8/c1-25(2,37)11-10-21(34)29(7,38)23-19(33)13-27(5)20-9-8-16-17(12-18(32)24(36)26(16,3)4)30(20,15-31)22(35)14-28(23,27)6/h8,10-11,17-20,23,31-33,37-38H,9,12-15H2,1-7H3/b11-10+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 |
InChI 键 |
IKDAUZWGYVOSGH-BMNJEBDFSA-N |
手性 SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |
规范 SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)CO)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)




![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)


